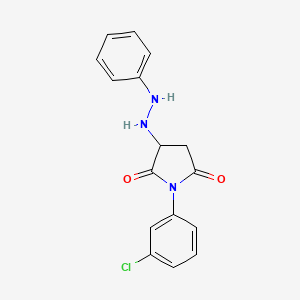
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as EMT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to reduce oxidative stress and improve cognitive function. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its high purity and stability. 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its potential toxicity, which must be carefully monitored in experiments. Additionally, the mechanism of action of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of interest is the development of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the specific molecular targets of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other fields, such as cardiovascular disease and diabetes.
Synthesemethoden
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 3-bromothiophene-2-carboxylate, followed by the reaction with triethylamine and subsequent acid hydrolysis. The purity of the synthesized 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be confirmed through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neuroprotection, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been demonstrated to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-7(2)5-16-11/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLWFBYHNWVVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)
![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)

![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)

![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)


![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)